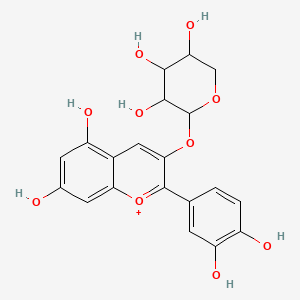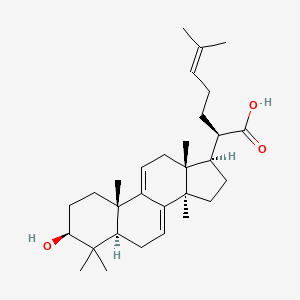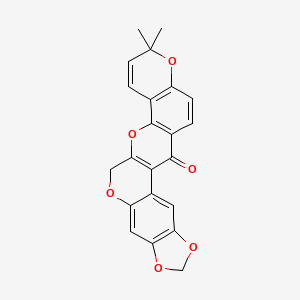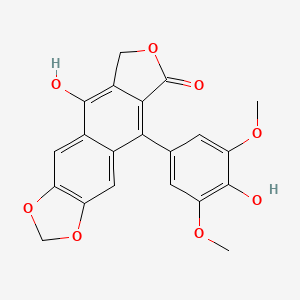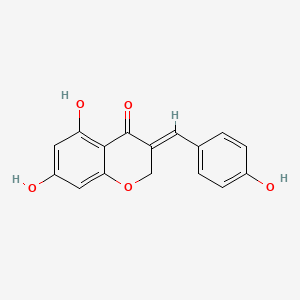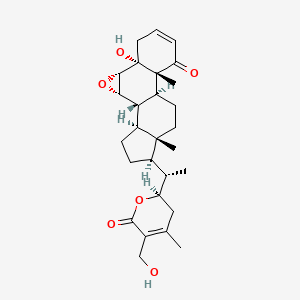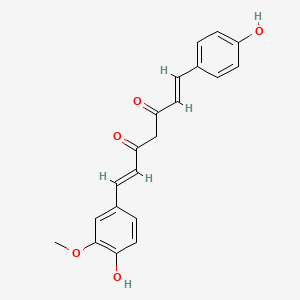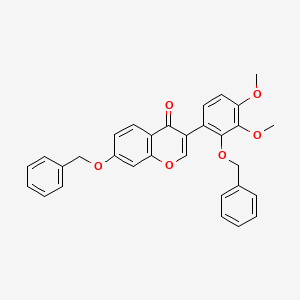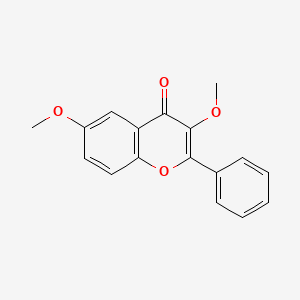
3,6-Dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups at the 3rd and 6th positions of the flavone structure. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Biochemical Analysis
Biochemical Properties
3,6-Dimethoxyflavone interacts with various enzymes, proteins, and other biomolecules. It is more lipophilic than hydroxyl flavones due to its methoxy groups, which may affect its biological activities .
Cellular Effects
This compound has shown significant cellular effects. For instance, it has been found to inhibit cell growth by inducing apoptosis through decreased mitochondrial membrane potential and increased cleaved caspase-9, caspase-7, caspase-3, and PARP protein expressions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway in the gastrocnemius muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to exhibit anti-invasive activity at concentrations ranging from 1 to 100 pM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to show significant antinociceptive activity in a dose-dependent manner when tested using the acetic acid-induced writhing and hot plate analgesic models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that hydroxylated polymethoxyflavones (HPMFs), which are one of the major metabolites of polymethoxyflavones (PMFs) like this compound, have better biological activities, including anticancer and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of 3,6-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroflavones.
Substitution: Formation of halogenated or nitrated flavones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
3,6-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-Dimethoxyflavone: Similar structure but with an additional hydroxyl group, showing different biological activities.
6,3’-Dimethoxyflavone: Another dimethoxyflavone with methoxy groups at different positions, exhibiting unique properties.
Tricin (5,7,4’-Trihydroxy-3’,5’-Dimethoxyflavone): A multifunctional flavonoid with additional hydroxyl groups, known for its potent biological activities.
Uniqueness: this compound is unique due to its specific methoxy group positions, which influence its biological activity and chemical reactivity. Its distinct structure allows it to interact with different molecular targets and exhibit unique pharmacological properties .
Properties
IUPAC Name |
3,6-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKORUNDAHVLAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?
A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []
Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?
A2: this compound derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []
Q3: What is the structure of axillarin and what is its known biological activity?
A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []
Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?
A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []
Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?
A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.
Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?
A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.
Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?
A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.
Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?
A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
